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Compound of Interest

Compound Name:
2-[(2-Aminophenyl)thio]benzoic

acid hydrochloride

Cat. No.: B054179 Get Quote

Application Note and Protocol: Reduction of 2-(2-
Nitrophenylthio)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of 2-(2-nitrophenylthio)benzoic acid is a critical chemical transformation that

yields 2-((2-aminophenyl)thio)benzoic acid. This product serves as a vital intermediate in the

synthesis of various heterocyclic compounds, most notably phenothiazines, which possess a

wide range of biological activities and are significant in medicinal chemistry.[1] This document

provides detailed experimental protocols for this reduction, focusing on a common laboratory-

scale method using tin(II) chloride and an alternative industrial method involving catalytic

hydrogenation.

Reaction Scheme

The overall reaction involves the reduction of an aromatic nitro group to a primary amine.

Starting Material: 2-(2-Nitrophenylthio)benzoic acid

Product: 2-((2-Aminophenyl)thio)benzoic acid
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Transformation: -NO₂ group to -NH₂ group

Experimental Protocols
Two primary methods for the reduction of 2-(2-nitrophenylthio)benzoic acid are detailed below.

Method 1 utilizes tin(II) chloride in an acidic medium, a reliable and mild laboratory procedure.

[1][2] Method 2 describes catalytic hydrogenation, a scalable and clean process often preferred

in industrial settings.[3]

Method 1: Reduction using Tin(II) Chloride (SnCl₂) in
Hydrochloric Acid
This protocol employs tin(II) chloride as a reducing agent in an acidic environment, which is a

classic and effective method for converting aromatic nitro compounds to anilines.[1][4][5]

Materials and Reagents:

2-(2-Nitrophenylthio)benzoic acid

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution

Ethyl acetate (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Deionized water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Büchner funnel and filter paper

Rotary evaporator

Thin-Layer Chromatography (TLC) apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(2-

nitrophenylthio)benzoic acid in ethanol.[1]

Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate in

concentrated hydrochloric acid. Slowly add this acidic tin(II) chloride solution to the

suspension of the starting material in the flask.[1] The reaction can be exothermic.

Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied to

facilitate the reaction.[1]

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until

the starting material is completely consumed.

Work-up:

Once the reaction is complete, cool the mixture to room temperature.

Carefully neutralize the acidic solution by adding a sodium hydroxide solution. This will

precipitate tin salts as tin oxides/hydroxides.[1][4]

Filter the mixture to remove the insoluble tin salts.

Extraction:
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Transfer the filtrate to a separatory funnel.

Extract the aqueous layer with ethyl acetate (2-3 times).

Combine the organic layers.

Drying and Evaporation:

Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

2-((2-aminophenyl)thio)benzoic acid.[1]

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to obtain the final product with high purity.[1]

Method 2: Catalytic Hydrogenation
This method is an alternative process that utilizes hydrogen gas and a metal catalyst, such as

Raney-Nickel, to perform the reduction.[3] It is considered a "greener" method due to the

avoidance of stoichiometric heavy metal waste.

Materials and Reagents:

2-(2-Nitrophenylthio)benzoic acid

Raney-Nickel (or Palladium on Carbon, Pd/C)

Solvent (e.g., ethanol or water)[6]

Hydrogen gas (H₂) source

Hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:
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Reaction Setup: Place 2-(2-nitrophenylthio)benzoic acid and a suitable solvent (e.g., ethanol)

into a hydrogenation vessel.[6]

Catalyst Addition: Carefully add a catalytic amount of Raney-Nickel to the mixture under an

inert atmosphere.[6]

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with

hydrogen to the desired pressure (e.g., 100 - 900 psig).[3]

Reaction: Heat the reaction mixture (e.g., 10 - 170 °C) and stir vigorously.[3] The progress of

the reaction can be monitored by the cessation of hydrogen uptake. The typical reaction time

is between 1 to 14 hours.[3]

Isolation and Purification:

After the reaction is complete, cool the mixture to room temperature and carefully vent the

excess hydrogen gas.

Purge the vessel with an inert gas (e.g., nitrogen or argon).

Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution:

Raney-Nickel can be pyrophoric when dry.

The filtrate containing the product can be concentrated under reduced pressure.

The product may precipitate from the solution upon cooling or after adjusting the pH.

Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.[6]

Data Presentation
The following table summarizes the typical quantitative data for the reduction of 2-(2-

nitrophenylthio)benzoic acid using the SnCl₂ method.
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Parameter Value Notes

Reactants

2-(2-Nitrophenylthio)benzoic

acid
1.0 equivalent Starting material

Tin(II) chloride dihydrate 3.0 - 4.0 equivalents Reducing agent

Concentrated HCl Sufficient to dissolve SnCl₂ Provides acidic medium

Reaction Conditions

Temperature Room Temperature to 50°C
Gentle heating may be

required

Reaction Time 2 - 6 hours Monitored by TLC

Product

2-((2-

Aminophenyl)thio)benzoic acid
C₁₃H₁₁NO₂S Product

Molecular Weight 245.30 g/mol [6]

Expected Yield 80 - 95%
Dependent on reaction scale

and purification

Appearance Crystalline solid

Visualization
The following diagrams illustrate the logical workflow for the reduction of 2-(2-

nitrophenylthio)benzoic acid using Tin(II) Chloride and the subsequent cyclization to a

phenothiazine core.
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Reduction of 2-(2-Nitrophenylthio)benzoic Acid

1. Suspend Starting Material
in Ethanol

2. Add SnCl₂ in conc. HCl

3. Stir at RT / Gentle Heat
(Monitor by TLC)

4. Neutralize with NaOH
(Precipitate Tin Salts)

5. Filter to Remove Salts

6. Extract with Ethyl Acetate

7. Dry and Evaporate Solvent

8. Recrystallize for Purification

Pure 2-((2-Aminophenyl)thio)benzoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the reduction using SnCl₂.
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Synthetic Utility: Phenothiazine Synthesis

2-((2-Aminophenyl)thio)benzoic Acid
(Product from Reduction)

Intramolecular Cyclization
(e.g., via Smiles Rearrangement)

Heat / Acid Catalyst

Phenothiazine Derivative
(e.g., 10H-Phenothiazine-1-carboxylic acid)

Click to download full resolution via product page

Caption: Subsequent cyclization to form the phenothiazine core.[1]

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

The reaction with tin(II) chloride can be exothermic; control the rate of addition.

Raney-Nickel is pyrophoric and must be handled with care, especially during filtration. Do not

allow the catalyst to dry in the air.

Characterization of Product
The identity and purity of the synthesized 2-((2-aminophenyl)thio)benzoic acid can be

confirmed using standard analytical techniques:
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Melting Point: Compare the observed melting point with the literature value.

Spectroscopy:

¹H and ¹³C NMR: To confirm the chemical structure.

FT-IR: To observe the appearance of N-H stretches of the amine group and the

disappearance of the N-O stretches from the nitro group.

Mass Spectrometry: To confirm the molecular weight of the product.

Chromatography (TLC, HPLC): To assess the purity of the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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